molecular formula C17H18N6 B2621020 6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile CAS No. 2380144-59-0

6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile

Cat. No.: B2621020
CAS No.: 2380144-59-0
M. Wt: 306.373
InChI Key: ULVIWOWJFTUCKQ-UHFFFAOYSA-N
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Description

6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring substituted with a piperazine moiety, which is further connected to a cyclopropylpyrimidine group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Properties

IUPAC Name

6-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6/c18-10-13-1-4-16(19-11-13)22-5-7-23(8-6-22)17-9-15(14-2-3-14)20-12-21-17/h1,4,9,11-12,14H,2-3,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVIWOWJFTUCKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)N3CCN(CC3)C4=NC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridine-3-carbonitrile core, followed by the introduction of the piperazine ring and subsequent attachment of the cyclopropylpyrimidine group. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to produce the compound in bulk quantities suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be employed to modify the nitrogen-containing rings or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile has been explored for various scientific research applications, including:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules, enabling the study of structure-activity relationships and the development of new materials.

    Biology: Its potential biological activities, such as antimicrobial or anticancer properties, make it a candidate for drug discovery and development.

    Medicine: The compound’s unique structure allows for the exploration of its pharmacological effects, including its interaction with biological targets and potential therapeutic applications.

    Industry: It can be used in the development of specialty chemicals, agrochemicals, and other industrial products due to its diverse reactivity and functional group compatibility.

Mechanism of Action

The mechanism of action of 6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    6-[4-(4-Fluorophenyl)piperazin-1-yl]pyridine-3-carbonitrile: This compound features a fluorophenyl group instead of the cyclopropylpyrimidine group, which may result in different chemical and biological properties.

    6-(4-Boc-piperazin-1-yl)pyridine-3-boronic acid pinacol ester:

Uniqueness

6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile stands out due to the presence of the cyclopropylpyrimidine group, which imparts unique steric and electronic properties. This structural feature can influence the compound’s reactivity, binding affinity to biological targets, and overall pharmacological profile, making it a valuable compound for further research and development.

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